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Compound of Interest

Compound Name: Spiranthol A

Cat. No.: B3027271 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of toxicological

research on Spilanthol, the primary bioactive N-alkylamide isolated from Spilanthes acmella

(also known as Acmella oleracea). This document synthesizes available data from in vivo and

in silico studies to support risk assessment and guide future research in the development of

Spilanthol-based therapeutics. All quantitative data is presented in structured tables for

comparative analysis, and detailed experimental protocols are provided.

Acute and Chronic Toxicity in Animal Models
Toxicological assessments of Spilanthol have been conducted using various animal models,

primarily focusing on extracts of Spilanthes acmella. While data on pure Spilanthol is limited,

these studies provide valuable insights into its potential toxicity.

Acute Oral Toxicity
Acute toxicity studies are crucial for determining the immediate adverse effects of a substance

after a single dose. The median lethal dose (LD50) is a key metric derived from these studies.

Table 1: Acute Toxicity Data for Spilanthol and Spilanthes acmella Extracts
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Test
Substance

Animal Model
Route of
Administration

LD50 / Toxicity
Value

Source(s)

Spilanthol (in

silico)
Rat Oral

~4387 mg/kg

(Predicted)
[1]

Hydroethanolic

Extract

Zebrafish (Danio

rerio)
Oral 148.42 mg/kg [2]

Aqueous Extract Mouse Oral

> 3 g/kg (No

adverse effects

observed)

[3]

Hexanic Extract Rat Intraperitoneal

Induces tonic-

clonic

convulsions at

100-150 mg/kg

[4][5]

Note: The LD50 for Spilanthol in rats is a predicted value from in silico studies and should be

interpreted with caution pending experimental verification.

Sub-chronic and Chronic Toxicity
Chronic toxicity studies evaluate the potential health effects of repeated exposure to a

substance over a prolonged period.

A 60-day study in Wistar and spontaneously hypertensive rats administered a hydroethanolic

extract of Acmella oleracea (containing 97.7% Spilanthol) at a dose of 100 mg/kg revealed

moderate alterations in liver enzymes. Specifically, there were observable changes in aspartate

aminotransferase (AST) and alanine aminotransferase (ALT) levels[1][6]. However, no

significant histopathological alterations were found in the liver or other organs at this dose[1][6].

Genotoxicity and Carcinogenicity
In silico models have been employed to predict the genotoxic and carcinogenic potential of

Spilanthol. These computational predictions suggest that Spilanthol may be mutagenic in the

Ames test and potentially carcinogenic in both rats and mice[1][7]. It is critical to note that these
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are predictions and require experimental validation through established in vitro and in vivo

assays.

Conversely, some research has indicated antimutagenic properties of Spilanthol. One study

demonstrated its ability to reduce mutations induced by 2-aminoanthracene and norfloxacin in

Salmonella Typhimurium strains[8].

Neurotoxicity
A notable toxicological finding is the convulsant effect observed with a hexanic extract of

Spilanthes acmella in rats. Intraperitoneal administration of the extract at doses of 100 to 150

mg/kg induced full tonic-clonic convulsions, which were accompanied by electrographic

seizures[4][5]. The specific mechanism underlying these convulsions has not been fully

elucidated but points to a direct action on the central nervous system.

Experimental Protocols
The following sections outline standardized protocols for key toxicological studies, based on

OECD guidelines. These methodologies are essential for ensuring the reproducibility and

validity of experimental findings.

Acute Oral Toxicity Study (Following OECD Guideline
423)
This protocol is designed to assess the acute toxic effects of a single oral dose of Spilanthol.

Acute Oral Toxicity Study Workflow.

90-Day Sub-chronic Oral Toxicity Study (Following
OECD Guideline 408)
This study provides information on the potential adverse effects of repeated oral administration

of Spilanthol over a 90-day period.

90-Day Sub-chronic Oral Toxicity Study Workflow.
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In Vivo Micronucleus Assay (Following OECD Guideline
474)
This assay is used to assess the potential of Spilanthol to induce chromosomal damage.

In Vivo Micronucleus Assay Workflow.

Potential Mechanisms of Toxicity and
Pharmacological Effects
While the precise molecular pathways of Spilanthol-induced toxicity are not fully understood, its

pharmacological mechanisms offer some clues. Spilanthol is known to interact with several key

signaling pathways.

Overview of Spilanthol's Interaction with Signaling Pathways.

Spilanthol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK

signaling pathways, leading to the downregulation of pro-inflammatory mediators like COX-2

and iNOS[9][10]. It also activates the AMPK pathway, which is involved in metabolic

regulation[11][12]. Its interaction with cannabinoid (CB1) and TRPV1 receptors may contribute

to its analgesic and other neurological effects[8]. The convulsant activity observed with

Spilanthes extracts suggests a potential for neurotoxicity that warrants further investigation into

the specific molecular targets within the central nervous system.

Conclusion and Future Directions
The available toxicological data on Spilanthol, primarily derived from studies on Spilanthes

acmella extracts, suggests a relatively low acute oral toxicity in rodents. However, the potential

for liver enzyme alterations with chronic exposure and the observed convulsant effects in some

studies highlight the need for further investigation. The in silico predictions of genotoxicity and

carcinogenicity are significant and necessitate comprehensive experimental evaluation using

standardized in vitro and in vivo assays.

Future research should prioritize:

Acute and chronic toxicity studies on pure Spilanthol in rodent models to establish a

definitive toxicological profile, including an experimental LD50 and a No-Observed-Adverse-
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Effect Level (NOAEL).

In-depth mechanistic studies to elucidate the signaling pathways involved in Spilanthol-

induced toxicity, particularly its neurotoxic effects.

Comprehensive genotoxicity and carcinogenicity testing of pure Spilanthol to validate or

refute the in silico predictions.

A thorough understanding of the toxicological profile of pure Spilanthol is imperative for its safe

development as a therapeutic agent. This guide serves as a foundational resource for

researchers to design and execute the necessary studies to fill the current knowledge gaps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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